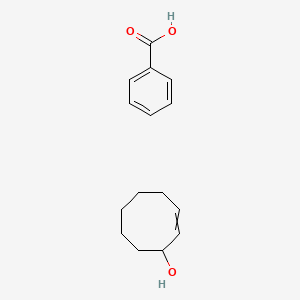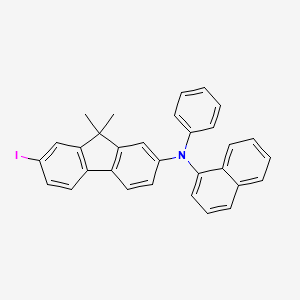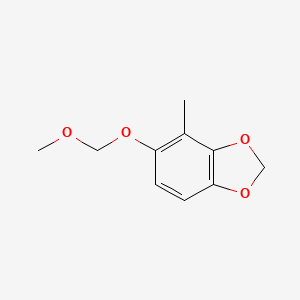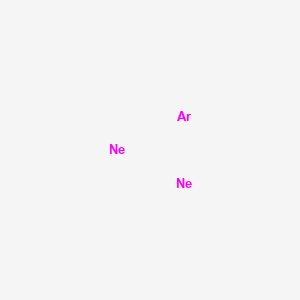
Argon--neon (1/2)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Argon-neon (1/2) is a compound formed by the combination of argon and neon, two noble gases These gases are known for their inertness and low reactivity due to their complete electron shells
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of argon-neon (1/2) involves the combination of argon and neon gases under specific conditions. One method involves the use of high-pressure techniques to combine the gases. The gases are typically mixed in a stoichiometric ratio and subjected to high pressures to form the compound .
Industrial Production Methods: Industrial production of argon-neon (1/2) is less common due to the rarity and cost of neon. when required, the compound can be produced using high-pressure gas mixing techniques in specialized facilities. The process involves careful control of pressure and temperature to ensure the formation of the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions: Argon-neon (1/2) primarily undergoes physical interactions rather than chemical reactions due to the inert nature of its constituent gases. it can participate in ionization processes under specific conditions. For example, when subjected to high-energy ion bombardment, the compound can undergo sputtering, leading to the formation of ions .
Common Reagents and Conditions: The most common reagents used in reactions involving argon-neon (1/2) are high-energy ions, such as argon ions. The reactions typically occur under high-energy conditions, such as in plasma environments or during sputtering processes .
Major Products Formed: The major products formed from reactions involving argon-neon (1/2) are typically ions of argon and neon. These ions can be used in various applications, including spectroscopy and materials science .
Applications De Recherche Scientifique
Argon-neon (1/2) has several scientific research applications due to its unique properties. In chemistry, it is used in spectroscopy to study the interactions of noble gases. In materials science, it is used in sputtering processes to create thin films and coatings. The compound is also used in plasma physics to study ionization processes and plasma interactions .
Mécanisme D'action
The mechanism of action of argon-neon (1/2) primarily involves physical interactions rather than chemical reactions. The compound can undergo ionization when subjected to high-energy conditions, leading to the formation of argon and neon ions. These ions can then participate in various physical processes, such as sputtering and plasma interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to argon-neon (1/2) include other noble gas mixtures, such as helium-neon and krypton-neon. These compounds share similar inert properties and are used in similar applications, such as spectroscopy and plasma physics .
Uniqueness: Argon-neon (1/2) is unique due to the specific combination of argon and neon, which provides distinct properties compared to other noble gas mixtures. The compound’s specific ionization characteristics and interactions make it valuable in certain scientific applications, particularly in spectroscopy and materials science .
Propriétés
Numéro CAS |
168422-41-1 |
|---|---|
Formule moléculaire |
ArNe2 |
Poids moléculaire |
80.2 g/mol |
Nom IUPAC |
argon;neon |
InChI |
InChI=1S/Ar.2Ne |
Clé InChI |
IXMPXTJYLZVFBW-UHFFFAOYSA-N |
SMILES canonique |
[Ne].[Ne].[Ar] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,8-Dichloro-1,1,2,2-tetraphenyl-1,2-dihydrocyclobuta[b]naphthalene](/img/structure/B12569487.png)

![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methylene-tetrahydrothiophen-2-yl]-5-methyl-pyrimidine-2,4-dione](/img/structure/B12569496.png)
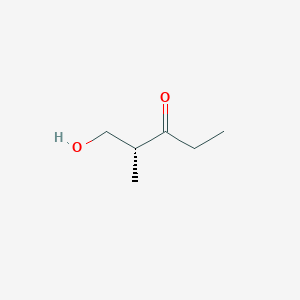

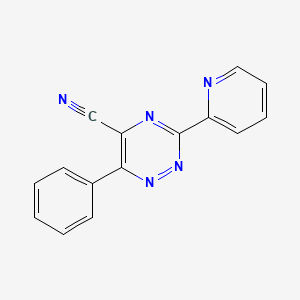
![1H-Pyrazolo[3,4-d]thiazol-5-amine](/img/structure/B12569521.png)
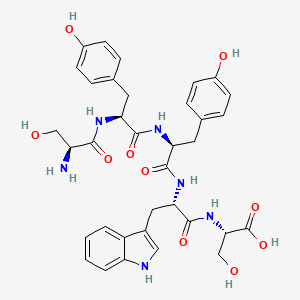
![N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3,4-dimethoxybenzamide](/img/structure/B12569528.png)
![5-Bromo-2-[(1E)-3-{4-[(E)-phenyldiazenyl]phenyl}triaz-1-en-1-yl]benzoic acid](/img/structure/B12569532.png)
